molecular formula C16H26N4O3 B1374257 tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353955-09-5

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B1374257
CAS No.: 1353955-09-5
M. Wt: 322.4 g/mol
InChI Key: GDNNLGBOKRKTSU-UHFFFAOYSA-N
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Description

Overview of Pyrimidine-Containing Heterocyclic Compounds

Pyrimidine-containing heterocyclic compounds constitute one of the most extensively studied classes of nitrogen-bearing aromatic systems in contemporary organic and medicinal chemistry. These compounds are characterized by a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions, creating a diazine structure that exhibits remarkable versatility in biological applications. The pyrimidine nucleus serves as a fundamental building block in numerous natural products and synthetic pharmaceuticals, with its presence being essential in nucleic acid components such as thymine, cytosine, and uracil.

Recent comprehensive reviews spanning the period from 2010 to 2023 have documented the tremendous attention that pyrimidine-based heterocyclic compounds have garnered within the chemistry field, primarily due to their diverse synthetic pathways and broad spectrum of biological activities. The structural features of pyrimidine derivatives enable them to function as privileged scaffolds that can readily interact with various biological targets, including enzymes, genetic materials, and cellular components. This interaction capability stems from the inherent electronic properties of the pyrimidine ring, where the presence of nitrogen atoms creates specific electrostatic and hydrogen bonding opportunities that enhance molecular recognition processes.

The significance of pyrimidine derivatives extends beyond their natural occurrence, as synthetic modifications have yielded compounds exhibiting anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive activities. These diverse biological activities have established pyrimidine-containing compounds as elite heterocyclic leitmotifs in drug discovery programs worldwide. The electronic characteristics of the pyrimidine ring, where ring π-electrons become less energetic as the number of nitrogen atoms increases, make electrophilic aromatic substitution more challenging while facilitating nucleophilic aromatic substitution reactions.

Significance of tert-Butyl Carbamate Derivatives

The tert-butyl carbamate functional group represents a cornerstone protecting group strategy in modern organic synthesis, particularly within pharmaceutical chemistry applications. This protecting group, commonly referred to in chemical literature by its abbreviated form, provides exceptional chemical stability under basic conditions while remaining readily removable under acidic conditions. The unique properties of tert-butyl carbamates arise from the combination of an electron-donating tert-butyl group and resonance effects that deactivate the carbonyl carbon, rendering the group resistant to nucleophilic attack.

Carbamate derivatives have received substantial attention in recent years due to their widespread application in drug design and discovery processes. The chemical methodologies adopted for carbamate synthesis have evolved significantly, with various approaches including modified Hofmann rearrangements and Curtius rearrangements providing efficient pathways to these valuable intermediates. The reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide has emerged as a particularly useful protocol, leading to acyl azide formation followed by Curtius rearrangement to provide carbamates through isocyanate intermediate trapping.

The biological relevance of tert-butyl carbamate derivatives extends to their potential as drug candidates, particularly in medicinal chemistry applications where they serve as peptide bond surrogates. This application stems from their chemical stability and capability to permeate biological membranes while maintaining appropriate pharmacokinetic properties. Research has demonstrated that compounds containing tert-butyl carbamate moieties can exhibit various biological activities, including enzyme inhibition and antioxidant properties.

Table 1: Chemical Properties of tert-Butyl Carbamate Derivatives

Property Characteristic Reference
Chemical Stability Resistant to nucleophilic reagents
Deprotection Conditions Acid-labile, base-resistant
Biological Activity Enzyme inhibition, antioxidant properties
Synthetic Utility Peptide bond surrogate
Membrane Permeability Enhanced compared to unprotected amines

Historical Context of Piperidine-Pyrimidine Conjugates

The historical development of piperidine-containing compounds traces back to the mid-19th century when piperidine was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational chemistry that would later evolve into sophisticated piperidine-pyrimidine conjugate systems. The structural elucidation of piperidine proved challenging for early chemists, with significant contributions from August Hofmann's exhaustive methylation method and Albert Ladenburg's insights into ring-opening reactions providing crucial structural information.

The evolution of piperidine chemistry from its initial discovery to modern pharmaceutical applications represents a remarkable journey of structural understanding and synthetic methodology development. Early work by Koenigs demonstrated the oxidation of piperidine to pyridine, providing the first evidence for the cyclic structure of this saturated six-membered nitrogen heterocycle. This foundational work established the basis for understanding the relationship between piperidine and its aromatic counterpart pyridine, ultimately leading to modern synthetic approaches for piperidine derivatives.

Contemporary research in piperidine-pyrimidine conjugates has benefited from advanced synthetic methodologies, including multicomponent reactions and cascade processes that enable efficient construction of complex molecular architectures. The current review of scientific literature spanning recent years demonstrates substantial advances in synthesis techniques, with methods such as oxidative amination of alkenes and stereoselective coupling-hydrogenation cascades providing access to substituted piperidine derivatives with high efficiency.

The integration of piperidine scaffolds with pyrimidine pharmacophores represents a strategic approach in medicinal chemistry, combining the conformational flexibility of the saturated piperidine ring with the hydrogen bonding and electronic properties of the pyrimidine heterocycle. This combination has proven particularly valuable in the development of protein kinase inhibitors, where the piperidine-pyrimidine framework provides optimal spatial orientation for enzyme active site interactions.

Research Landscape and Academic Interest

The current research landscape surrounding tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate reflects the broader academic interest in multifunctional heterocyclic compounds that combine multiple pharmacologically relevant structural elements. This compound, designated with the chemical identifier 1353953-34-0 in chemical databases, represents a convergence of three distinct chemical motifs: the pyrimidine heterocycle, the piperidine ring system, and the tert-butyl carbamate protecting group.

Academic research institutions have demonstrated sustained interest in compounds of this structural type due to their potential applications in pharmaceutical synthesis and their utility as synthetic intermediates. The compound's molecular formula C17H28N4O3 and molecular weight of 336.4 grams per mole position it within an optimal range for drug-like properties while maintaining sufficient complexity for selective biological interactions. The presence of the ethoxy substituent on the pyrimidine ring provides additional opportunities for structure-activity relationship studies and synthetic modifications.

Recent synthetic methodologies have focused on efficient preparation routes for such complex heterocyclic systems, with photocatalytic processes emerging as environmentally friendly alternatives to traditional synthetic approaches. The development of one-step photocatalytic reactions utilizing acridine salt photocatalysts under visible light irradiation represents a significant advancement in the synthesis of related piperidine-pyrimidine conjugates. These methodological improvements have enhanced the accessibility of compounds like this compound for research applications.

Table 2: Research Focus Areas for Piperidine-Pyrimidine Conjugates

Research Area Primary Applications Recent Developments Reference
Synthetic Methodology Photocatalytic synthesis Visible light-mediated reactions
Pharmaceutical Intermediates Drug synthesis Improved efficiency
Protein Kinase Inhibition Enzyme targeting Structure-activity relationships
Heterocyclic Chemistry Academic research Multicomponent reactions
Chemical Biology Target identification Biological activity screening

Properties

IUPAC Name

tert-butyl 4-[(6-ethoxypyrimidin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-22-14-10-13(17-11-18-14)19-12-6-8-20(9-7-12)15(21)23-16(2,3)4/h10-12H,5-9H2,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNNLGBOKRKTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reagents

Compound/Material Role Typical Amounts/Equivalents
tert-Butoxycarbonyl-piperidine (Boc-piperidine) Protected piperidine core 1.0 equivalent
6-Ethoxypyrimidin-4-amine or derivative Amino substituent source 1.0 equivalent
Tertiary amine bases (e.g., triethylamine) Base to facilitate coupling 1.5 to 5.0 equivalents
Solvents (e.g., dichloromethane, dichloroethane) Reaction medium Sufficient to dissolve reactants
Coupling agents (if required) Facilitate amination or substitution Varies, depending on method

Reaction Conditions

  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize acids formed and promote nucleophilic substitution. TEA is preferred for its efficiency and availability.
  • Temperature: Reactions are typically carried out at ambient temperature to 50°C to balance reaction rate and minimize side reactions.
  • Time: Reaction times range from several hours (10-15 h) to overnight, depending on substrate reactivity.
  • Atmosphere: Often performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Purification: Column chromatography or recrystallization is used to isolate the target compound with high purity.

Representative Procedure (Adapted from Patent WO2014200786A1 and VulcanChem Data)

Step Description
1 Dissolve Boc-protected piperidine in anhydrous dichloromethane or dichloroethane.
2 Add 6-ethoxypyrimidin-4-amine and triethylamine (1.8-3 equivalents) to the solution.
3 Stir the mixture at 20-25°C for 10-15 hours, monitoring reaction progress by TLC or HPLC.
4 Upon completion, quench the reaction with water, extract the organic layer.
5 Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
6 Purify the crude product by column chromatography using appropriate solvents (e.g., ethyl acetate/hexane).
7 Characterize the purified compound by NMR (1H, 13C), MS, and melting point analysis.

Research Findings and Optimization Notes

  • Base Selection: TEA is preferred due to its moderate basicity and low nucleophilicity, which minimizes side reactions. DIPEA and 4-methylmorpholine (4-NMM) are alternatives but may require optimization of equivalents.
  • Equivalents of Base: Typically 1.5 to 5 equivalents; 1.8 equivalents often provide optimal yields.
  • Solvent Effects: Dichloromethane and dichloroethane are favored for good solubility and reaction control; polar aprotic solvents can be tested but may affect reaction rates.
  • Temperature Control: Mild heating (up to 50°C) accelerates reaction without decomposing sensitive groups.
  • Yield: Reported yields range from 80% to over 90% after purification, depending on scale and purity requirements.
  • Purification: Column chromatography is standard; recrystallization can be used for scale-up if solubility permits.

Analytical Data for Confirmation

Technique Typical Data for tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
1H NMR (CDCl3, 400 MHz) Signals consistent with Boc group (singlet ~1.4 ppm), piperidine ring protons (1.5-3.5 ppm), ethoxy group (triplet ~1.2 ppm, quartet ~4.1 ppm), aromatic pyrimidine protons (~7-9 ppm).
13C NMR (CDCl3, 100 MHz) Characteristic carbons for Boc (80 ppm), piperidine carbons (25-55 ppm), pyrimidine carbons (150-165 ppm), ethoxy carbons (~60 ppm).
Mass Spectrometry Molecular ion peak consistent with MW 336.4 g/mol.
Melting Point Typically in the range 100-120°C (depends on purity).

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting material ratio 1:1 (Boc-piperidine : 6-ethoxypyrimidin-4-amine) Stoichiometric balance for optimal yield
Base equivalents 1.5 to 5 equivalents TEA preferred; controls reaction pH
Solvent Dichloromethane or dichloroethane Good solubility, inert under reaction conditions
Temperature 20-50°C Mild heating accelerates reaction
Reaction time 10-15 hours Monitored by TLC/HPLC
Purification method Column chromatography Ensures high purity
Yield 80-95% High yield achievable with optimized conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name (CAS) Pyrimidine Substituent(s) Linker Type Molecular Weight Key Properties/Notes References
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate (1353955-09-5) 6-ethoxy Amino (-NH-) 335.43* Ethoxy group enhances electron density; potential for hydrogen bonding.
tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate 6-ethoxy, 2-methylthio Oxy (-O-) 369.44† Methylthio (electron-withdrawing) and oxy linker reduce basicity.
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate (1353989-79-3) 6-cyclopropylamino, 2-methylthio Amino (-NH-) 379.52 Cyclopropylamino may improve metabolic stability; methylthio alters electronic effects.
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate (1289386-94-2) 2-chloro, 6-methyl Oxy (-O-) 327.81 Chloro (electron-withdrawing) and methyl groups affect reactivity and lipophilicity.
tert-Butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate (939986-79-5) 6-chloro Aminomethyl (-CH₂NH-) 326.82 Chloro substituent and methylene linker reduce hydrogen-bonding capacity.
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate (1353974-00-1) 6-ethoxy Methylamino (-N(CH₃)-) 349.43‡ Methyl group introduces steric hindrance, potentially reducing target affinity.

*Molecular weight inferred from structural similarity; †Calculated from molecular formula in ; ‡Calculated from C₁₈H₂₇N₄O₃.

Impact of Substituents and Linkers

Electron-Withdrawing Groups (e.g., chloro, methylthio): Increase stability but may reduce interaction with polar binding sites . Bulkier Groups (e.g., cyclopropylamino): Improve metabolic stability but may affect pharmacokinetics .

Linker Variations: Amino (-NH-): Facilitates hydrogen bonding, crucial for interactions with enzymatic active sites . Aminomethyl (-CH₂NH-): Adds flexibility but decreases direct interaction strength .

Physical and Chemical Properties

  • Physical State : Most analogs are solids (e.g., light yellow solid for pyridine analog in ).
  • Hazards: Compounds like tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate exhibit warnings for skin/eye irritation (H315, H319) .

Biological Activity

tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate is a synthetic organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

Chemical Formula: C17H28N4O3
Molecular Weight: 336.43 g/mol
CAS Number: 1353955-09-5

The compound features a piperidine ring substituted with a tert-butyl ester and an ethoxypyrimidinylamino group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The mechanism of action can be summarized as follows:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction: It can alter receptor functions by interacting with binding domains, potentially influencing signal transduction pathways.

Anticancer Potential

Research into pyrimidine derivatives has shown promise in anticancer applications. For instance, compounds that share structural features with this compound have demonstrated cytotoxic effects against various cancer cell lines . The ability to target specific cancer pathways makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

StudyFindings
Antibacterial Activity Related compounds showed efficacy against MRSA and VREfm with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 µg/mL .
Cytotoxicity in Cancer Cells Compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for development as anticancer agents .
Mechanistic Studies Investigations revealed that similar compounds induce depolarization of bacterial membranes, leading to cell death .

Q & A

Q. What are the recommended safety protocols for handling tert-butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
    • Ventilation : Use fume hoods during weighing or reactions to minimize inhalation risks .
    • Storage : Store in a tightly sealed container at 2–8°C in a dark, dry environment to prevent degradation .
    • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How is the compound typically synthesized, and what purification methods are effective?

  • Methodological Answer :
    • Synthetic Route :

Amination : React tert-butyl 4-aminopiperidine-1-carboxylate with 6-ethoxy-4-chloropyrimidine under nucleophilic aromatic substitution conditions (e.g., DMF, 80°C, 12h) .

Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect the piperidine amine during synthesis .

  • Purification :
  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

  • Methodological Answer :
    • NMR : 1H/13C NMR confirms the presence of the ethoxypyrimidine (δ 1.3 ppm for CH3, δ 4.4 ppm for OCH2) and Boc-protected piperidine (δ 1.4 ppm for Boc CH3) .
    • Mass Spectrometry (HRMS) : Exact mass analysis validates the molecular ion peak (e.g., m/z 363.2032 for [M+H]+) .
    • FT-IR : Peaks at ~1680 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O of ethoxy group) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates like 6-ethoxypyrimidin-4-amine?

  • Methodological Answer :
    • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .
    • Solvent Optimization : Compare DMF, THF, and acetonitrile for solubility and reactivity .
    • Temperature Gradients : Perform reactions at 60–100°C to identify yield-temperature correlations .
    • Byproduct Analysis : Use HPLC to monitor side products and adjust stoichiometry (e.g., excess amine) .

Q. How to address contradictions in biological activity data across assays?

  • Methodological Answer :
    • Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
    • Target Specificity : Perform kinase profiling or molecular docking to validate binding to intended targets (e.g., EGFR, AKT) .
    • Control Experiments : Include known inhibitors/activators to benchmark activity and rule out assay artifacts .

Q. What strategies mitigate instability of the Boc-protected intermediate during storage?

  • Methodological Answer :
    • Lyophilization : Freeze-dry the compound to remove moisture, which accelerates hydrolysis .
    • Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation .
    • Stabilizer Additives : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
    • Solvent Polarity Index : Test solubility in DMSO (polar aprotic) vs. chloroform (non-polar) to correlate with logP values .
    • pH-Dependent Solubility : Adjust pH (e.g., 2–10) and measure solubility to identify ionizable groups .
    • Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solvation energy .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
    • DFT Calculations : Compute transition states for pyrimidine ring substitutions to identify rate-limiting steps .
    • Kinetic Isotope Effects (KIE) : Use deuterated ethoxy groups to probe hydrogen bonding’s role in reactivity .
    • Intermediate Trapping : Use LC-MS to detect transient species (e.g., Meisenheimer complexes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-((6-ethoxypyrimidin-4-yl)amino)piperidine-1-carboxylate

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